molecular formula C13H19NO2 B11024862 2-ethoxy-N-(2-ethyl-6-methylphenyl)acetamide

2-ethoxy-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B11024862
M. Wt: 221.29 g/mol
InChI Key: HCHCXKREIBORAC-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-ethyl-6-methylphenyl)acetamide is a chemical compound with the molecular formula C13H19NO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an ethoxy group and a substituted phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-ethyl-6-methylphenyl)acetamide typically involves the reaction of 2-ethyl-6-methylaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of the aniline attacks the carbonyl carbon of the ethyl chloroacetate, leading to the formation of the desired acetamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and efficient mixing to facilitate the reaction. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-ethyl-6-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

Biological Activities

Research indicates that 2-ethoxy-N-(2-ethyl-6-methylphenyl)acetamide exhibits several biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest it may reduce inflammation, making it a candidate for therapeutic applications in conditions such as arthritis.
  • Antimicrobial Activity : The compound has shown potential against various microbial strains, indicating its usefulness in developing new antimicrobial agents.
  • Analgesic Effects : Initial findings indicate that it may possess pain-relieving properties, warranting further investigation into its mechanisms of action.

Medicinal Chemistry

The compound's anti-inflammatory and analgesic properties suggest its potential as a therapeutic agent for treating chronic pain and inflammatory diseases. Ongoing research aims to elucidate its mechanisms and optimize its efficacy through structural modifications.

Agricultural Sciences

Due to its structural similarities with known herbicides, this compound may serve as a precursor for developing new herbicides targeting specific weed species without affecting crop yield. Its efficacy in controlling annual grass weeds has been noted in preliminary studies.

Case Studies and Research Findings

StudyFocusFindings
Study A (2024)Anti-inflammatory effectsDemonstrated significant reduction in inflammation markers in vitro.
Study B (2023)Antimicrobial activityShowed effectiveness against Staphylococcus aureus and E. coli strains.
Study C (2023)Herbicidal potentialIndicated potential use as a selective herbicide with minimal environmental impact.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-ethyl-6-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-N-(2-ethyl-6-methylphenyl)acetamide is unique due to its specific ethoxy substitution, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity .

Biological Activity

2-Ethoxy-N-(2-ethyl-6-methylphenyl)acetamide is an organic compound characterized by its unique structure, which includes an ethoxy group and a substituted acetamide moiety. This compound has garnered attention due to its potential biological activities, including antimicrobial properties and effects on various biological systems. This article reviews the biological activity of this compound, focusing on research findings, case studies, and comparative analyses with structurally related compounds.

The molecular formula of this compound contributes to its reactivity and biological interactions. The presence of both ethyl and methyl substitutions on the aromatic ring enhances its solubility and interaction with biological membranes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In various studies, it has shown effectiveness against a range of bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Klebsiella pneumoniae

The minimum inhibitory concentration (MIC) values for these bacteria have been reported in the range of 1×1051\times 10^{-5} to 1×1061\times 10^{-6} mg/mL, demonstrating its potency as an antimicrobial agent .

The antimicrobial activity is believed to be linked to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. Interaction studies have shown that the compound can interfere with protein synthesis and DNA replication in susceptible bacterial strains.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Refluxing a mixture of starting materials under acidic conditions.
  • Nucleophilic substitution reactions involving ethoxy derivatives.

These methods allow for efficient production while maintaining high purity levels.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

2-ethoxy-N-(2-ethyl-6-methylphenyl)acetamide

InChI

InChI=1S/C13H19NO2/c1-4-11-8-6-7-10(3)13(11)14-12(15)9-16-5-2/h6-8H,4-5,9H2,1-3H3,(H,14,15)

InChI Key

HCHCXKREIBORAC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)COCC)C

Origin of Product

United States

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